Cas no 58751-62-5 (4-(2-nitrophenyl)butan-2-one)

4-(2-nitrophenyl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 2-Butanone, 4-(2-nitrophenyl)-
- 4-(2-nitrophenyl)butan-2-one
- D83967
- SCHEMBL10752489
- EN300-86166
- CS-0154053
- AS-59370
- DTXSID70599673
- 58751-62-5
- AKOS009391358
- MFCD11655150
-
- MDL: MFCD11655150
- インチ: InChI=1S/C10H11NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3
- InChIKey: ZVNWPIWCTWRCHX-UHFFFAOYSA-N
- SMILES: [N+](C1C=CC=CC=1CCC(=O)C)([O-])=O
計算された属性
- 精确分子量: 193.07393
- 同位素质量: 193.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.9Ų
- XLogP3: 1.7
じっけんとくせい
- PSA: 60.21
4-(2-nitrophenyl)butan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB548532-250mg |
4-(2-Nitrophenyl)butan-2-one; . |
58751-62-5 | 250mg |
€421.60 | 2024-07-20 | ||
TRC | N498098-50mg |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 50mg |
$ 185.00 | 2022-06-03 | ||
Enamine | EN300-86166-0.5g |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 95% | 0.5g |
$285.0 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA238-200mg |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 97% | 200mg |
¥1187.0 | 2022-09-28 | |
eNovation Chemicals LLC | D756029-1g |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 97% | 1g |
$230 | 2024-06-06 | |
eNovation Chemicals LLC | D756029-250mg |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 97% | 250mg |
$120 | 2024-06-06 | |
eNovation Chemicals LLC | Y1227054-5g |
4-(2-Nitrophenyl)butan-2-one |
58751-62-5 | 95% | 5g |
$1300 | 2024-06-03 | |
Alichem | A019113800-5g |
4-(2-Nitrophenyl)butan-2-one |
58751-62-5 | 97% | 5g |
$1302.48 | 2023-09-01 | |
abcr | AB548532-1 g |
4-(2-Nitrophenyl)butan-2-one; . |
58751-62-5 | 1g |
€727.20 | 2022-07-28 | ||
Enamine | EN300-86166-10.0g |
4-(2-nitrophenyl)butan-2-one |
58751-62-5 | 95% | 10.0g |
$1564.0 | 2023-02-11 |
4-(2-nitrophenyl)butan-2-one 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
4-(2-nitrophenyl)butan-2-oneに関する追加情報
Professional Introduction to 4-(2-nitrophenyl)butan-2-one (CAS No. 58751-62-5)
4-(2-nitrophenyl)butan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 58751-62-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a nitro-substituted aromatic ring and a ketone functional group, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its structural framework, combining the electron-withdrawing effect of the nitro group with the reactivity of the ketone, opens up diverse possibilities for further chemical modifications and biological applications.
The nitrophenyl moiety in 4-(2-nitrophenyl)butan-2-one plays a crucial role in determining its reactivity and potential biological activity. The nitro group, known for its strong electron-withdrawing properties, can influence the electronic distribution of the aromatic ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in the synthesis of more complex molecules, where controlled functionalization is essential. Additionally, the presence of the nitro group can enhance the compound's solubility in polar solvents, facilitating its use in various reaction conditions.
The butan-2-one backbone of 4-(2-nitrophenyl)butan-2-one contributes to its versatility as a synthetic intermediate. The ketone group can undergo a wide range of transformations, including reduction to secondary alcohols, oxidation to carboxylic acids, or condensation reactions to form enones or other heterocyclic compounds. These reactions are fundamental in organic synthesis and are often employed to construct more intricate molecular architectures. The butan-2-one moiety also provides a flexible scaffold that can be modified at multiple positions, allowing for the creation of libraries of derivatives with tailored properties.
In recent years, 4-(2-nitrophenyl)butan-2-one has been explored for its potential applications in pharmaceutical research. The combination of the nitrophenyl and butan-2-one groups creates a molecule with both lipophilic and hydrophilic regions, which can be advantageous for drug design. Such structural features are often sought after in the development of bioactive compounds that require optimal solubility and bioavailability. Furthermore, the nitro group can serve as a handle for further functionalization through reduction to an amine or diazotization followed by coupling reactions, providing multiple pathways for drug discovery.
One of the most promising areas of research involving 4-(2-nitrophenyl)butan-2-one is its use as a precursor in the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The nitro group's ability to participate in redox reactions makes it particularly interesting for studying enzyme mechanisms and developing redox-sensitive drugs. Additionally, the structural motif present in 4-(2-nitrophenyl)butan-2-one has been incorporated into more complex scaffolds designed to interact with specific biological targets.
The synthesis of 4-(2-nitrophenyl)butan-2-one typically involves multi-step organic transformations starting from readily available precursors. A common approach includes the nitration of 2-bromobutanone followed by condensation with an appropriate amine or aldehyde. These reactions require careful control of reaction conditions to ensure high yields and purity. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing waste and improving scalability. Such developments are crucial for industrial applications where cost-effectiveness and environmental considerations are paramount.
The chemical reactivity of 4-(2-nitrophenyl)butan-2-one makes it a valuable tool in medicinal chemistry. Its ability to undergo diverse transformations allows researchers to explore a wide range of structural modifications rapidly. This flexibility is particularly important in high-throughput screening programs where large libraries of compounds are synthesized and tested for biological activity. The compound's unique properties have also been leveraged in materials science, where it serves as a building block for polymers and functional materials with specialized characteristics.
In conclusion,4-(2-nitrophenyl)butan-2-one (CAS No. 58751-62-5) is a versatile organic compound with significant potential in pharmaceutical and materials research. Its structural features enable diverse chemical modifications, making it an indispensable intermediate in synthetic chemistry. The ongoing exploration of its biological activities and synthetic applications underscores its importance as a research tool. As new methodologies emerge,4-(2-nitrophenyl)butan-2-one will undoubtedly continue to play a pivotal role in advancing our understanding of molecular interactions and developing innovative solutions across multiple scientific disciplines.
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